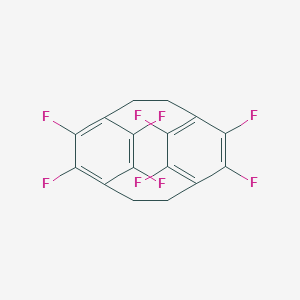

Parylene F dimer

Descripción general

Descripción

Parylene F dimer, also known as octafluoro-[2.2]paracyclophane, is a member of the Parylene family of polymers. It is characterized by the presence of fluorine atoms on its aromatic ring, which imparts unique properties such as high thermal stability and low dielectric constant . Parylene F is widely used in various industries due to its excellent barrier properties and ability to form ultra-thin, pinhole-free coatings .

Métodos De Preparación

The preparation of Parylene F dimer involves a vapor deposition polymerization (VDP) method. The process begins with the vaporization of the solid dimer at approximately 150°C. The vaporized dimer then undergoes pyrolysis at around 680°C, resulting in the formation of reactive monomer molecules called para-xylylene . These monomers enter a deposition chamber where they polymerize on the substrate, forming a uniform, conformal coating . Industrial production of this compound often employs the Gorham method, which is known for its efficiency in producing high-purity Parylene coatings .

Análisis De Reacciones Químicas

Parylene F dimer undergoes various chemical reactions, including:

Oxidation: Parylene F can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the fluorine atoms on the aromatic ring, altering the polymer’s properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Properties of Parylene F Dimer

Parylene F exhibits several advantageous characteristics:

- High Thermal Stability : It can withstand elevated temperatures, making it suitable for high-temperature applications.

- Low Dielectric Constant : This property is beneficial in electronic applications where minimizing capacitance is essential.

- Chemical Resistance : Parylene F is resistant to various chemicals, enhancing its durability in harsh environments.

- Biocompatibility : It is safe for use in medical devices and implants, as it does not elicit significant biological responses.

Biomedical Applications

This compound is extensively used in the biomedical field due to its biocompatibility and protective qualities. Key applications include:

- Coatings for Medical Implants : Parylene F provides a barrier against moisture and contaminants, which is crucial for the longevity and performance of implants .

- Neural Interfaces : Its dielectric properties make it suitable for coatings on neural probes, improving signal quality while protecting the underlying materials from biological fluids .

- Corrosion Protection : The dimer acts as a protective layer for various medical devices, ensuring they remain functional in corrosive bodily environments .

Electronic Applications

In electronics, this compound is utilized for its electrical insulation properties and thermal stability. Applications include:

- Microelectromechanical Systems (MEMS) : Parylene F is ideal for MEMS devices that operate under high temperatures due to its robustness .

- Field-Effect Transistors (FETs) : It serves as a gate dielectric material in FETs, providing stable performance without charge trapping issues associated with traditional materials .

- Barrier Layers : The dimer's low permeability to gases and moisture makes it effective as a barrier layer in sensitive electronic components .

Industrial Applications

This compound also finds utility in various industrial applications:

- Protective Coatings : It is used as a coating material for components exposed to extreme environments, providing protection against both chemical and mechanical wear .

- Optical Devices : Due to its transparency and low refractive index, Parylene F can be employed in optical coatings where clarity and minimal distortion are required .

Case Studies

-

Corrosion Protection for Implants :

A study demonstrated that implants coated with Parylene F exhibited significantly enhanced resistance to corrosion compared to uncoated implants. This was attributed to the dimer's ability to form a robust barrier against bodily fluids. -

Dielectric Protection in Electronics :

Research on MEMS devices revealed that those coated with Parylene F maintained their performance under high-temperature conditions better than those with traditional coatings. The low dielectric constant of Parylene F contributed to improved operational efficiency. -

Barrier Layer for Sensitive Chemistry :

In chemical processing industries, Parylene F has been used as a barrier layer on sensitive equipment. Its resistance to aggressive chemicals has resulted in prolonged equipment life and reduced maintenance costs.

Mecanismo De Acción

The mechanism of action of Parylene F dimer involves its ability to form a continuous, pinhole-free coating through the vapor deposition polymerization process. The reactive monomers polymerize on the substrate, creating a uniform and conformal layer that provides excellent barrier properties . The fluorine atoms on the aromatic ring contribute to the polymer’s high thermal stability and low dielectric constant, making it suitable for various high-performance applications .

Comparación Con Compuestos Similares

Parylene F dimer can be compared with other members of the Parylene family, such as:

Parylene N: The basic member of the Parylene series, characterized by its high dielectric strength and low dissipation factor.

Parylene C: Known for its excellent moisture and chemical resistance, widely used in electronic and medical applications.

Parylene F stands out due to its fluorine atoms, which provide superior thermal stability and lower dielectric constant compared to other Parylene types . This makes Parylene F particularly suitable for applications requiring high-performance coatings with excellent barrier properties .

Actividad Biológica

Parylene F dimer, a derivative of the parylene family of polymers, has gained attention for its unique properties and potential applications in biomedical fields. This article delves into the biological activity of this compound, focusing on its biocompatibility, adhesion characteristics, and practical applications in medical devices.

Overview of this compound

Parylene is a polymer that is widely used as a coating material due to its excellent barrier properties, biocompatibility, and chemical inertness. This compound specifically offers enhanced performance characteristics, making it suitable for various biomedical applications. The polymerization process of Parylene F involves the dimerization of para-xylylene, which leads to the formation of a stable and inert coating.

Biocompatibility Studies

Biocompatibility is a critical factor when evaluating materials for medical applications. This compound has been subjected to various tests to assess its compatibility with biological tissues.

Adhesion Properties

The adhesion strength of Parylene films is influenced by their surface energy and the presence of functional groups. Research indicates that copolymerization of Parylene C and Parylene F can enhance adhesion properties significantly. The following table summarizes key findings related to adhesion strength based on different dimer mass ratios:

| Dimer Mass Ratio | Parylene C (g) | Parylene F (g) | Total Surface Energy (mJ/m²) | Dispersive Surface Energy (mJ/m²) | Polar Surface Energy (mJ/m²) |

|---|---|---|---|---|---|

| C1F10 | 0.33 | 3.3 | 72.4 | 21.1 | 51.3 |

| C1F5 | 0.55 | 2.75 | 72.0 | 20.5 | 51.5 |

| CF | 1.16 | 1.16 | 70.0 | 19.0 | 51.0 |

| C5F1 | 1.49 | 0.30 | 69.5 | 18.0 | 51.5 |

| C10F1 | 1.54 | 0.15 | 68.0 | 17.5 | 50.5 |

The data shows that as the ratio of Parylene F decreases, the total surface energy tends to decrease as well, which correlates with reduced adhesion strength .

Case Studies

Several case studies highlight the practical applications of this compound in medical devices:

- Coating for Implants : A study investigated the use of parylene coatings on microelectrodes implanted in animal models to monitor neural responses over time. The results indicated that while some electrodes experienced stress cracking after several months, others maintained functionality for up to three years . This suggests that while there are challenges with long-term stability, the overall biocompatibility remains high.

- Drug Delivery Systems : Research has also explored using parylene coatings in drug delivery systems where controlled release is crucial. The inert nature of Parylene allows it to serve as an effective barrier against drug leaching while maintaining biocompatibility with surrounding tissues .

Propiedades

IUPAC Name |

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKMHMGKKRFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338087 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-64-4 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.